4-(Methylamino)phenol sulfate chemical properties
4-(Methylamino)phenol sulfate chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 4-(Methylamino)phenol Sulfate
This guide provides an in-depth analysis of 4-(methylamino)phenol sulfate, a compound commonly known by its trade name, Metol. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and applications of this versatile organic compound. The narrative synthesizes technical data with practical insights, ensuring a comprehensive understanding for laboratory and development applications.
Introduction: Beyond the Darkroom
4-(Methylamino)phenol sulfate, with CAS Number 55-55-0, is an organic compound historically recognized for its pivotal role as a developing agent in black-and-white photography.[1][2] Its utility stems from its properties as a potent reducing agent, capable of selectively reducing exposed silver halide grains to form a visible image.[3][4] However, its applications extend beyond photography into various domains of chemical synthesis and analytical chemistry.[5]
The free base, N-methyl-p-aminophenol, is unstable and prone to oxidation when exposed to air and light.[1] Consequently, the compound is almost exclusively supplied and utilized as its more stable sulfate salt, which ensures a longer shelf-life and more consistent performance in experimental settings.[1][3] This guide will explore the fundamental chemical and physical characteristics that are crucial for its handling, storage, and application in diverse research and development contexts.
Chemical Identity and Physicochemical Profile
A precise understanding of the compound's identity and properties is foundational for its effective application.
Chemical Structure and Identifiers
The compound is the sulfate salt of N-methylaminophenol, with two molecules of the organic base associated with one molecule of sulfuric acid.[3][6][7]
Caption: Ionic structure of 4-(Methylamino)phenol sulfate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(methylamino)phenol sulfate | [1][7] |
| Synonyms | Metol, p-(Methylamino)phenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol | [1][7][8] |
| CAS Number | 55-55-0 | [1][6][8] |
| Chemical Formula | (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S | [1][6][8] |
| Molecular Weight | 344.38 g/mol | [1][6][8] |
| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N | [8] |
Physicochemical Properties
The physical and chemical properties of Metol dictate its behavior in various systems and are summarized below.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to slightly pink or pale grey crystalline powder. May discolor on exposure to air and light. | [1][8][9] |
| Melting Point | ~260 °C (decomposes) | [1][3][4] |
| Boiling Point | ~300 °C | [1][10] |
| Solubility | Soluble in water and alcohol; insoluble in ether. Water solubility is approx. 50 g/L at 20°C. | [1][3][11] |
| pH | 3.5 - 4.5 (50 g/L in H₂O at 20 °C) | [5] |
| pKa | 11.31 (Predicted for the free base) | [1] |
| Autoignition Temp. | 531 °C | [6] |
The slight acidity of Metol in solution is a consequence of it being a salt of a weak base and a strong acid.[2] Its solubility in water is crucial for its application in aqueous developer solutions and as a reagent in various analytical tests.[3] The compound's tendency to decompose at its melting point highlights the need for careful temperature control during storage and handling.[1][4]
Synthesis and Chemical Reactivity
Synthesis Routes
The industrial preparation of 4-(methylamino)phenol sulfate is designed for scalability and purity. A common method involves the reaction of hydroquinone with methylamine under heat and pressure.[1][7] The resulting free base is then converted to the sulfate salt by treatment with sulfuric acid to enhance stability.[1]
Caption: Synthesis pathway from hydroquinone to Metol.
Another established route is the N-methylation of p-aminophenol, which can be achieved using reagents like formaldehyde and formic acid (Eschweiler-Clarke methylation).
Chemical Reactivity and Stability
Metol's primary chemical characteristic is its function as a reducing agent, driven by its electron-rich aromatic structure containing both phenolic and secondary amine groups.[4] This property is central to its use in photography and as a reagent in chemical synthesis.[3][5]
The compound is sensitive to air and light, which can cause oxidation and discoloration.[6][9] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][12][13] For optimal stability, it should be stored in a cool, dry, dark place in a tightly closed container.[2][14][15]
Analytical Methodologies
Accurate quantification and qualification of 4-(methylamino)phenol sulfate are essential for quality control and research applications.
Assay by Redox Titration
A standard method for determining the purity of Metol is by titration of its reductive capacity, as specified by ACS Reagent Chemicals.[16]
Experimental Protocol: Assay of (CH₃NHC₆H₄OH)₂·H₂SO₄
-
Preparation: Accurately weigh approximately 250 mg of the sample to the nearest 0.1 mg.
-
Dissolution: Transfer the sample to a 500 mL conical flask containing 100 mL of deionized water and 10 mL of 0.1 N sulfuric acid. Swirl to dissolve completely.
-
Indication: Add 0.15 mL of 0.025 M ferroin indicator solution.
-
Titration: Titrate the solution with a standardized 0.1 N ceric ammonium sulfate volumetric solution.
-
Endpoint: The endpoint is reached when the solution color changes to a light green that persists for at least 15 seconds.
-
Calculation: One milliliter of 0.1 N ceric ammonium sulfate is equivalent to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄.[16]
Caption: Workflow for the assay of Metol via redox titration.
Suitability for Phosphate Determination
Metol is also used as a reagent in the colorimetric determination of phosphate. Its suitability for this application must be verified.[16]
Experimental Protocol: Suitability Test for Phosphate Determination
-
Reagent A Preparation: Dissolve 2.0 g of Metol in 100 mL of deionized water.
-
Reagent B Preparation: To 10 mL of Reagent A, add 90 mL of water and 20 g of sodium bisulfite. Dissolve and mix thoroughly.
-
Sample Preparation: In a test tube, combine 25 mL of 0.5 N sulfuric acid and 1 mL of ammonium molybdate–sulfuric acid reagent solution. Add 1 mL of Reagent B.
-
Control Preparation: Prepare a second tube identical to the sample, but add a standard of 0.005 mg of phosphate ion (PO₄).
-
Incubation & Observation: Allow both solutions to stand at room temperature for 2 hours.
-
Validation: The control solution containing the phosphate standard should appear perceptibly darker blue than the sample solution.[16]
Applications in Research and Drug Development
While its fame comes from photography, Metol's chemical properties make it a valuable tool for researchers.
-
Organic Synthesis: It serves as a reducing agent and a precursor in the synthesis of more complex molecules.[1][5] For example, it can be used to synthesize 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a fluorescent sensor for reactive oxygen species.
-
Anticancer Research: Metol is a precursor for synthesizing arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have shown potential anticancer and apoptosis-inducing activities.[15]
-
Analytical Reagent: It is employed in various spectrophotometric and electrochemical methods for the determination of drugs and other substances.[5][17]
-
Corrosion Inhibition: The compound has been investigated for its potential as a corrosion inhibitor.[5]
Safety, Toxicology, and Handling
Handling 4-(methylamino)phenol sulfate requires adherence to strict safety protocols due to its potential health effects.
Table 3: Summary of Toxicological Information
| Hazard Profile | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation, nausea, and blood abnormalities. | [9][18][19] |
| Skin Contact | Causes skin irritation. May cause allergic skin sensitization upon repeated exposure. | [9][19][20] |
| Eye Contact | Causes eye irritation. | [9][20] |
| Inhalation | Causes respiratory tract irritation. | [9][20] |
| Chronic Exposure | May cause damage to organs (kidneys, spleen) through prolonged or repeated exposure. | [9][19][21] |
| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects. | [18][19] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to keep airborne concentrations low.[9][10]
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[9][10]
-
Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95).[20]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][18]
Spill Response:
For minor spills, absorb the material with an inert substance like vermiculite, sweep up, and place it into a suitable, labeled container for disposal.[9][18] Avoid generating dust.[10][18] For major spills, evacuate the area and follow emergency procedures.[12] Prevent the substance from entering drains or waterways due to its high aquatic toxicity.[10][20]
Conclusion
4-(Methylamino)phenol sulfate is a compound with a rich history and a diverse range of applications that extend far beyond its traditional use in photography. Its well-defined properties as a stable reducing agent make it a valuable reagent in organic synthesis, analytical chemistry, and early-stage research into novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements, as presented in this guide, is paramount for ensuring its safe and effective use by researchers, scientists, and drug development professionals.
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